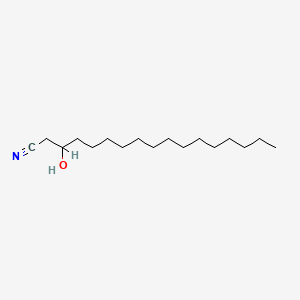

3-Hydroxyheptadecanonitrile

Description

Contextualization within the Chemistry of Fatty Acid Derivatives and Related Aliphatic Nitriles

3-Hydroxyheptadecanonitrile, with its 17-carbon backbone, is structurally a derivative of heptadecanoic acid, a saturated fatty acid. It is classified as a long-chain aliphatic hydroxynitrile, a family of organic compounds featuring a hydroxyl (-OH) group and a nitrile (-C≡N) group. uni.lusavemyexams.com The presence of these two distinct functional groups on the same carbon backbone makes it a bifunctional molecule, suggesting a potential for diverse chemical reactivity.

Aliphatic nitriles are a significant class of compounds, often serving as key intermediates in the synthesis of amines, amides, and carboxylic acids. semanticscholar.orgwikipedia.org The synthesis of fatty nitriles, in particular, is an area of industrial and academic interest, often involving the conversion of fatty acids or their esters. researchgate.netcsic.es Common synthetic routes include the dehydration of amides and the ammoxidation of hydrocarbons, where a hydrocarbon is oxidized in the presence of ammonia. wikipedia.org

Hydroxynitriles, also known as cyanohydrins, are classically formed by the addition of hydrogen cyanide to aldehydes or ketones. savemyexams.comwikipedia.org In the case of this compound, the hydroxyl group is at the C-3 position (the β-carbon relative to the nitrile group), classifying it as a β-hydroxynitrile. The synthesis of β-hydroxynitriles can be achieved through methods like the condensation of ketones or aldehydes with lithioacetonitrile. acs.org

Historical Trajectories and Milestones in this compound Research

There is no specific historical record detailing the first synthesis or isolation of this compound in published academic literature or patents. uni.luuni.lu The history of this compound is therefore intrinsically linked to the general advancements in the synthesis of aliphatic nitriles and hydroxynitriles.

The synthesis of nitriles dates back to the 19th century. Key historical developments applicable to the formation of fatty nitriles include:

Dehydration of amides: A foundational method for creating the nitrile group.

Kolbe nitrile synthesis: Involving the reaction of an alkyl halide with an alkali metal cyanide, a popular laboratory-scale reaction. wikipedia.org

Ammoxidation: A major industrial process developed in the mid-20th century for producing nitriles like acrylonitrile (B1666552) from propylene. wikipedia.org

While these methods provide a general framework, the specific application to create this compound has not been a documented milestone. Its history is one of omission, highlighting a gap in the systematic study of long-chain functionalized fatty acid derivatives.

Contemporary Research Paradigms and Unresolved Questions

Direct contemporary research focusing on this compound is not apparent in the current body of scientific literature. uni.luuni.lu However, current research on related classes of compounds provides a paradigm for potential future investigations. A major area of modern research is the stereoselective synthesis of hydroxynitriles using biocatalysts. nih.gov

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins. nih.govftb.com.hr These enzymes are of significant interest for producing enantiopure compounds, which are valuable as building blocks for pharmaceuticals and agrochemicals. nih.gov Research has shown that some HNLs can tolerate long-chain aliphatic aldehydes, suggesting that a biocatalytic route to enantiomerically pure (R)- or (S)-3-hydroxyheptadecanonitrile from a corresponding aldehyde could be feasible. nih.govftb.com.hr

The primary unresolved questions regarding this compound are fundamental:

Synthesis and Characterization: There is no published, optimized synthesis for this specific compound, nor is there a public record of its full spectroscopic characterization (NMR, IR, Mass Spectrometry) or physical properties beyond predictions. uni.lu

Reactivity: The chemical reactivity of its dual functional groups in the context of its long aliphatic chain has not been studied.

Biological Activity: While some databases mention potential antimicrobial or anti-inflammatory properties, these claims are not substantiated by peer-reviewed research. The actual biological role or activity, if any, is unknown.

Natural Occurrence: Claims of its presence in plant and animal tissues lack specific, verifiable sources.

Academic Significance and Interdisciplinary Relevance of this compound

Despite the lack of direct research, the academic significance of this compound can be inferred from its structure. Its potential importance lies in several areas:

Synthetic Chemistry: As a bifunctional long-chain molecule, it could serve as a valuable synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized or used in esterification or etherification reactions. This would allow for the creation of novel long-chain amino alcohols, hydroxy acids, or other complex lipids.

Biocatalysis and Chiral Chemistry: The potential for creating a single enantiomer of this compound using HNLs makes it a relevant target for research in biocatalysis. nih.govftb.com.hr An enantiopure version would be a valuable chiral building block for the synthesis of complex, stereospecific molecules.

Materials Science: Long-chain aliphatic compounds are precursors to polymers, surfactants, and lubricants. semanticscholar.orgtue.nl Fatty nitriles are direct precursors to fatty amines, which are widely used as surfactants. semanticscholar.org The study of this compound could contribute to the development of new functionalized polymers or specialty chemicals derived from renewable fatty acid feedstocks.

Biochemistry: Long-chain 3-hydroxy fatty acids are known intermediates in fatty acid metabolism. nih.gov Investigating whether this compound or its derivatives play a role in biological systems, or how they are metabolized by organisms like certain bacteria that utilize nitriles, remains an open field of inquiry. microbiologyresearch.org

In essence, this compound stands as a representative of a class of simple, yet unexamined, molecules that offer potential for new discoveries at the intersection of organic synthesis, biocatalysis, and materials science.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 40165-84-2 | chemicalbook.compharmint.net |

| Molecular Formula | C₁₇H₃₃NO | uni.lu |

| InChI Key | BLGMYVKUAPVISO-UHFFFAOYSA-N | uni.lu |

Table 2: Predicted Physicochemical Properties of this compound

Note: The following data are computationally predicted and have not been experimentally verified in published literature.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 267.25623 Da | uni.lu |

| XlogP | 6.5 | uni.lu |

| Predicted CCS ([M+H]⁺) | 165.7 Ų | uni.lu |

| Predicted CCS ([M+Na]⁺) | 170.2 Ų | uni.lu |

Structure

3D Structure

Properties

CAS No. |

40165-84-2 |

|---|---|

Molecular Formula |

C17H33NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-hydroxyheptadecanenitrile |

InChI |

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18/h17,19H,2-15H2,1H3 |

InChI Key |

BLGMYVKUAPVISO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 3 Hydroxyheptadecanonitrile

Chemical Synthesis Approaches to 3-Hydroxyheptadecanonitrile

The synthesis of this compound can be achieved through several distinct chemical strategies. These routes leverage fundamental reactions to build the 17-carbon chain and install the hydroxyl and nitrile groups at the C3 and C1 positions, respectively.

Cyanohydrin Synthesis Strategies

The cyanohydrin reaction provides a direct method for synthesizing β-hydroxy nitriles. libretexts.org This nucleophilic addition involves the reaction of an aldehyde or ketone with a cyanide anion or nitrile to form a cyanohydrin. wikipedia.org The reaction is reversible, but for aliphatic aldehydes, the equilibrium typically favors the product. wikipedia.org

For the synthesis of this compound, the precursor would be pentadecanal (B32716). The reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. chemistrysteps.com This is typically followed by protonation of the resulting alkoxide to yield the final product. chemistrysteps.com To avoid the use of the highly toxic hydrogen cyanide gas, the reaction is often carried out by mixing the aldehyde with an aqueous solution of sodium cyanide or potassium cyanide, with the pH adjusted to 4-5 using a mineral acid like sulfuric acid. chemguide.co.uklibretexts.org This in situ generation of HCN in the presence of free cyanide ions facilitates the reaction at room temperature. chemguide.co.uk

Table 1: Cyanohydrin Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Pentadecanal | NaCN or KCN, H₂SO₄ (to pH 4-5), Water | This compound |

| Room Temperature |

Hydrolysis-Based Routes for Precursor Transformation

Hydrolysis reactions are pivotal in synthetic sequences, often used to deprotect functional groups or convert one functional group to another. chemguide.co.uk In the context of synthesizing this compound, a key hydrolysis step would involve the conversion of a precursor, such as an ester, into the target hydroxyl group. Nitriles themselves can be hydrolyzed to carboxylic acids under acidic or basic conditions. commonorganicchemistry.comacademyart.edu This reaction typically proceeds in two stages, first forming an amide, which is then further hydrolyzed to a carboxylic acid (or its salt) and an ammonium (B1175870) salt (or ammonia). chemguide.co.ukbyjus.com

For instance, if the hydroxyl group in a precursor molecule is protected as an ester, its removal via hydrolysis would be a crucial final step. Base-catalyzed hydrolysis (saponification) using a hydroxide (B78521) base like NaOH or KOH in an alcohol/water mixture is a common method. commonorganicchemistry.com Alternatively, acid-catalyzed hydrolysis can be employed. commonorganicchemistry.comorganicchemistrytutor.com

Table 2: Example of Hydrolysis in a Synthetic Route

| Precursor Functional Group | Hydrolysis Type | Typical Reagents | Target Functional Group |

| Ester (R-OAc) | Acidic | HCl or H₂SO₄ in Water | Hydroxyl (R-OH) |

| Ester (R-OAc) | Basic | NaOH or KOH in Water/Ethanol | Hydroxyl (R-OH) |

| Silyl Ether (R-OSiR'₃) | Acidic | Mild aqueous acid | Hydroxyl (R-OH) |

Multi-Step Synthetic Sequences Involving Hydroxyl Protection and Derivatization

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. libretexts.org The hydroxyl group is particularly reactive and often requires protection. zmsilane.com Common strategies involve converting the alcohol into an ether, ester, or acetal. libretexts.org

A plausible multi-step sequence for this compound could involve:

Protection of the hydroxyl group of a precursor like 3-hydroxyheptadecanoic acid.

Conversion of the carboxylic acid to a primary amide.

Dehydration of the amide to form the nitrile.

Deprotection of the hydroxyl group to yield the final product.

Table 3: Common Hydroxyl Protecting Groups and Deprotection Methods

| Protecting Group | Abbreviation | Formation Reagents | Cleavage Reagents |

| Silyl Ether | TBDMS, TIPS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF), Acetic Acid |

| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |

| Tetrahydropyranyl Ether | THP | Dihydropyran, Acid catalyst | Aqueous Acid |

Application of Chloroformylation and Alkylation Reactions

Alkylation reactions are fundamental for forming carbon-carbon bonds. The Kolbe nitrile synthesis, for example, involves the reaction of an alkyl halide with a metal cyanide, typically via an SN2 mechanism, to produce an alkyl nitrile. wikipedia.org This method is useful for extending a carbon chain. libretexts.org The use of polar solvents like DMSO is advantageous for this reaction. wikipedia.org

A potential route to this compound using alkylation could involve the deprotonation of acetonitrile (B52724) to form a nucleophilic carbanion, which then reacts with a suitable electrophile like 1,2-epoxypentadecane. The nucleophilic attack of the acetonitrile anion would open the epoxide ring, resulting in the formation of this compound after an aqueous workup.

Table 4: Alkylation Approach via Epoxide Opening

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | Acetonitrile | 1,2-Epoxypentadecane | 1. Strong base (e.g., LDA, n-BuLi) | This compound |

| 2. Aqueous workup |

Condensation Reactions in the Elaboration of the Carbon Skeleton (e.g., Reformatsky Condensation)

The Reformatsky reaction is a powerful tool for synthesizing β-hydroxy esters. libretexts.org It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, or 'Reformatsky enolate', which is less reactive than Grignard reagents and does not typically add to the ester group. libretexts.orgwikipedia.org

To synthesize this compound using this method, pentadecanal would be treated with an α-bromoacetate (e.g., ethyl bromoacetate) and zinc dust. The reaction forms the zinc enolate, which then adds to the carbonyl of the pentadecanal. libretexts.org An acidic workup yields the β-hydroxy ester, ethyl 3-hydroxyheptadecanoate. This ester intermediate would then need to be converted to the final nitrile, for example, by hydrolysis to the carboxylic acid, conversion to the primary amide, and subsequent dehydration.

Table 5: Reformatsky Reaction Sequence

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Pentadecanal, Ethyl bromoacetate | Zinc dust, Solvent (e.g., THF, Benzene) | Ethyl 3-hydroxyheptadecanoate |

| 2 | Ethyl 3-hydroxyheptadecanoate | 1. NaOH (hydrolysis) 2. SOCl₂, then NH₃ (amide formation) | 3-Hydroxyheptadecanamide |

| 3 | 3-Hydroxyheptadecanamide | P₄O₁₀ or other dehydrating agent | This compound |

Strategic Use of Michael Addition, Baeyer–Villiger Oxidation, and Related Transformations

Michael Addition: The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org Nucleophiles can include enolates or cyanide ions. wikipedia.org A potential, though less direct, route to this compound could involve the Michael addition of a cyanide source to an α,β-unsaturated precursor. For instance, the addition of cyanide to pentadec-1-en-3-one would place the nitrile at the 3-position, requiring subsequent reduction of the ketone to an alcohol. Alternatively, addition to a nitroalkene followed by a Nef reaction could be envisioned.

Baeyer–Villiger Oxidation: The Baeyer–Villiger oxidation converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com The reaction's regioselectivity is predictable, as the group better able to stabilize a positive charge preferentially migrates. organic-chemistry.org This reaction could be used in a multi-step synthesis of a precursor. For example, a ketone such as heptadecan-4-one could be oxidized to an ester. The specific migratory aptitude (tert-alkyl > sec-alkyl > phenyl > prim-alkyl > methyl) would dictate the product. organic-chemistry.org While not a direct route to the target molecule, it is a powerful transformation for manipulating carbon skeletons in a broader synthetic plan. nih.govresearchgate.net

Table 6: Summary of Advanced Transformations

| Reaction | General Transformation | Potential Application for Synthesis |

| Michael Addition | Nucleophilic 1,4-addition to an α,β-unsaturated system | Addition of a cyanide nucleophile to a C17 α,β-unsaturated precursor. |

| Baeyer-Villiger Oxidation | Oxidation of a ketone to an ester or lactone | Used in a multi-step sequence to create an ester intermediate from a ketone precursor. |

Cross-Metathesis and Homologation for Chain Extension and Functionalization

Cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, providing a strategic route to complex alkenyl nitriles. nih.gov This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the transalkylidenation between two different alkenes. organic-chemistry.org For the synthesis of a precursor to this compound, a long-chain terminal alkene could be reacted with acrylonitrile (B1666552). The resulting unsaturated nitrile can then be subjected to hydration of the double bond to install the hydroxyl group at the C3 position. The choice of catalyst is crucial for controlling the stereoselectivity (E/Z) of the newly formed double bond. nih.gov

Homologation, another key strategy for chain extension, can be employed to build the C17 backbone of this compound. This can involve iterative processes that add one or more carbon atoms to a shorter nitrile precursor. While direct synthesis of this compound via these methods is not extensively documented, the principles are well-established for nitrile synthesis. For instance, nitrile-alkyne cross-metathesis (NACM) represents a versatile method where a nitrile and an alkyne exchange organic groups, catalyzed by metal-nitride complexes, to form a new alkyne, which can be further functionalized. acs.orgacs.org

Table 1: Key Chemical Methodologies for Nitrile Synthesis

| Methodology | Description | Application to this compound Synthesis | Key Catalyst/Reagent Examples |

|---|---|---|---|

| Cross-Metathesis | Reaction between two different alkenes to form new alkenes by exchanging their substituents. | Synthesis of an unsaturated C17 nitrile precursor from a shorter chain alkene and acrylonitrile. | Grubbs Catalyst, Molybdenum MAP or MAC complexes. nih.gov |

| Homologation | Any reaction that increases the number of repeating units in a molecule's carbon chain. | Stepwise extension of a shorter alkyl nitrile to achieve the desired 17-carbon chain length. | Arndt-Eistert synthesis, Kowalski ester homologation reagents. |

| Nitrile-Alkyne Cross-Metathesis (NACM) | A tungsten-catalyzed reaction where a nitrile and an alkyne swap organic groups. acs.org | Could be used to construct the carbon backbone prior to hydroxylation. | Tungsten-nitride complexes. acs.orgresearchgate.net |

Biocatalytic and Enzymatic Synthesis of this compound and Analogs

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. chemistryviews.orgnih.gov The synthesis of chiral β-hydroxy nitriles, such as this compound, is an area where enzymes have shown significant promise. acs.org

Enantioselective Synthesis via Biocatalysts (e.g., Halohydrin Dehalogenase, Nitrilase, Carbonyl Reductase, Lipase)

A variety of enzymes can be employed to produce enantiomerically pure this compound through different strategic approaches.

Halohydrin Dehalogenase (HHDH): This enzyme class catalyzes the ring-opening of epoxides with various nucleophiles, including cyanide. researchgate.netnih.gov For the synthesis of this compound, an HHDH could be used for the enantioselective cyanation of 1,2-epoxyheptadecane. This reaction can yield chiral β-hydroxy nitriles with high optical purity. acs.org The use of cyanohydrins as a safer alternative to direct cyanide sources has also been developed for HHDH-catalyzed reactions. acs.orgresearchgate.net

Nitrilase: These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. nih.govd-nb.infonih.gov While primarily used for hydrolysis, nitrilases can be employed in the kinetic resolution of racemic 3-hydroxyalkanenitriles. A highly enantioselective nitrilase would preferentially hydrolyze one enantiomer to the corresponding 3-hydroxyheptadecanoic acid, leaving the other enantiomer of this compound unreacted and in high enantiomeric excess. researchgate.net

Carbonyl Reductase (CBR): Carbonyl reductases, which belong to the short-chain dehydrogenases/reductases (SDR) family, catalyze the NADPH-dependent reduction of aldehydes and ketones. nih.govnih.gov For an asymmetric synthesis, a CBR could reduce 3-oxoheptadecanonitrile to either (R)- or (S)-3-Hydroxyheptadecanonitrile with high enantioselectivity, depending on the specific enzyme used.

Lipase (B570770): Lipases are widely used for the kinetic resolution of racemic alcohols via transesterification. nih.gov Racemic this compound could be resolved by a lipase in the presence of an acyl donor (e.g., vinyl acetate). The lipase would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically pure alcohol. Lipase from Pseudomonas fluorescens has been used for the kinetic resolution of the similar compound 3-hydroxy-3-phenylpropanonitrile. nih.govnih.gov

Table 2: Biocatalysts for Enantioselective Synthesis of this compound

| Enzyme Class | Reaction Type | Substrate | Product |

|---|---|---|---|

| Halohydrin Dehalogenase | Enantioselective Cyanation | 1,2-Epoxyheptadecane | Enantiopure this compound |

| Nitrilase | Kinetic Resolution (Hydrolysis) | Racemic this compound | (R)- or (S)-3-Hydroxyheptadecanonitrile + corresponding acid |

| Carbonyl Reductase | Asymmetric Reduction | 3-Oxoheptadecanonitrile | (R)- or (S)-3-Hydroxyheptadecanonitrile |

| Lipase | Kinetic Resolution (Transesterification) | Racemic this compound | (R)- or (S)-3-Hydroxyheptadecanonitrile + corresponding ester |

Metabolic Engineering Approaches for Biosynthetic Production

Metabolic engineering aims to modify the metabolism of microorganisms to produce valuable chemicals from simple feedstocks like glucose. While specific pathways for this compound are not established, existing platforms for fatty acid or polyketide synthesis could potentially be engineered. This would involve introducing genes for a tailored synthesis pathway. For example, a host organism like E. coli or Saccharomyces cerevisiae could be engineered with a modified fatty acid synthase (FAS) or polyketide synthase (PKS) system to produce the C17 backbone. Subsequent enzymatic steps, catalyzed by heterologously expressed hydroxylases and enzymes for nitrile group formation (e.g., aldoxime dehydratases), could complete the synthesis. This approach, though complex, offers a route to renewable production from biomass. chemistryviews.org

Optimization of Biocatalytic Reaction Conditions and Selectivity

To maximize the yield and enantioselectivity of enzymatic reactions, several parameters must be optimized. These include pH, temperature, substrate and enzyme concentration, and the choice of solvent or co-solvent. For instance, HHDH-catalyzed reactions are often performed in aqueous buffer systems, and the pH can significantly influence both activity and enantioselectivity. epa.gov Lipase-catalyzed resolutions are typically run in non-polar organic solvents to minimize hydrolysis of the acyl donor and product. Immobilization of the enzyme on a solid support can greatly enhance its stability, reusability, and tolerance to organic solvents, making the process more economically viable and robust. nih.govnih.govrsc.org

Table 3: General Parameters for Optimization of Biocatalytic Reactions

| Parameter | General Optimal Range/Condition | Rationale |

|---|---|---|

| pH | Enzyme-specific (often 4.0 - 8.0) | Affects the ionization state of amino acid residues in the active site, influencing substrate binding and catalysis. epa.gov |

| Temperature | Enzyme-specific (often 25 - 50 °C) | Balances reaction rate (increases with temperature) against enzyme stability (denaturation at high temperatures). nih.gov |

| Solvent | Aqueous buffer or non-polar organic solvent | Depends on the reaction type; organic solvents can improve solubility of hydrophobic substrates and suppress water-dependent side reactions. rsc.org |

| Enzyme Immobilization | Covalent attachment, adsorption, or encapsulation | Improves enzyme stability, allows for easy separation and reuse, and can prevent enzyme aggregation. nih.govnih.gov |

| Substrate Concentration | Varied to avoid substrate inhibition | High substrate concentrations can sometimes inhibit or deactivate the enzyme, requiring careful optimization. |

Advancements in Green Chemistry for this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. jocpr.comjddhs.com

Development of Environmentally Benign Synthetic Protocols

The shift towards biocatalytic and chemoenzymatic methods for synthesizing compounds like this compound aligns perfectly with the goals of green chemistry. jocpr.comjddhs.comnih.gov These approaches offer several advantages over traditional chemical methods:

Milder Reaction Conditions: Enzymatic reactions typically occur at or near ambient temperature and pressure in neutral aqueous solutions, significantly reducing energy consumption compared to many chemical processes that require high temperatures and pressures. nih.gov

Reduced Waste and Toxicity: Biocatalysis often avoids the use of toxic reagents (like heavy metal catalysts or strong acids/bases) and hazardous organic solvents. jocpr.comjddhs.com For example, using enzymes can eliminate the need for highly toxic cyanide sources in nitrile synthesis. chemistryviews.org

High Selectivity: The high chemo-, regio-, and enantioselectivity of enzymes reduces the formation of byproducts, simplifying purification processes and increasing atom economy. researchgate.net

Renewable Feedstocks: Metabolic engineering approaches open the door to producing chemicals from renewable biomass, moving away from fossil fuel-based starting materials. researchgate.net

By embracing these enzymatic and biocatalytic strategies, the synthesis of this compound can be achieved through more sustainable and environmentally responsible pathways. jocpr.com

Evaluation of Atom Economy and Waste Reduction in Synthesis

Theoretical Atom Economy of Plausible Synthetic Routes

Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

While specific, optimized synthetic routes for this compound are not extensively detailed in the literature, we can analyze the atom economy of plausible methods based on well-established reactions for the formation of β-hydroxy nitriles.

Route 1: Aldol-Type Addition of Acetonitrile to Pentadecanal

A likely synthetic approach involves the base-catalyzed addition of the enolate of acetonitrile to pentadecanal.

Reaction: Pentadecanal + Acetonitrile → this compound

Molecular Formula of Pentadecanal: C₁₅H₃₀O

Molecular Formula of Acetonitrile: C₂H₃N

Molecular Formula of this compound: C₁₇H₃₃NO

In an ideal scenario where only the reactants are considered, this condensation reaction would exhibit 100% atom economy , as all atoms from the starting materials are incorporated into the final product. This represents the most atom-economical approach in theory.

Route 2: Reformatsky-Type Reaction

A Reformatsky-type reaction could also be envisioned, employing a haloacetonitrile (e.g., bromoacetonitrile) and a metal, such as zinc, to react with pentadecanal. libretexts.orgwikipedia.orgthermofisher.comnih.govorganic-chemistry.org

Reaction: Pentadecanal + Bromoacetonitrile + Zn → Intermediate Zinc Enolate → this compound (after workup)

In this case, the zinc metal is a reagent that is not incorporated into the final product, leading to a lower atom economy. The generation of zinc bromide as a byproduct significantly reduces the efficiency of this pathway from an atom economy perspective.

Data Table: Theoretical Atom Economy Comparison

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Aldol-Type Addition | Pentadecanal, Acetonitrile | This compound | None (in ideal reaction) | 100% |

| Reformatsky-Type Reaction | Pentadecanal, Bromoacetonitrile, Zinc | This compound | Zinc Bromide | < 100% |

Waste Reduction Strategies and Green Chemistry Metrics

Beyond theoretical atom economy, a comprehensive evaluation of waste reduction involves considering other factors such as reaction yield, solvent use, catalyst efficiency, and the environmental impact of byproducts. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a practical metric for assessing the environmental footprint of a process.

For the synthesis of this compound, several strategies can be employed to minimize waste:

Catalytic Approaches: The use of catalytic amounts of a base in the aldol-type addition is preferable to stoichiometric reagents. Organocatalysts, for example, have been employed for the synthesis of chiral cyanohydrins and can offer a greener alternative to metal-based catalysts. semanticscholar.orgresearchgate.net

Solvent Selection: The choice of solvent is critical. Ideally, the reaction would be conducted in a benign solvent that can be easily recycled, or even under solvent-free conditions. Solvent-free reactions, where applicable, significantly reduce waste and simplify purification. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

Chemoenzymatic Methods: Chemoenzymatic cascades offer a promising avenue for waste reduction. nih.govresearchgate.netresearchgate.net For instance, a process could be designed where an alcohol precursor is oxidized to the aldehyde in situ, followed by an enzyme-catalyzed nitrile formation. Aldoxime dehydratases, for example, can convert aldoximes (formed from aldehydes) to nitriles in water, representing a green alternative to traditional dehydrating agents. nih.govsemanticscholar.org Lipases can be used for the kinetic resolution of racemic β-hydroxy nitriles, providing access to enantiomerically pure compounds with high efficiency. researchgate.netnih.govnih.gov

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can maximize yield and minimize the formation of side products, thereby reducing waste.

Data Table: Green Chemistry Metrics for a Hypothetical Aldol-Type Synthesis

| Parameter | Traditional Approach | Greener Approach | Impact on Waste Reduction |

| Catalyst | Stoichiometric strong base (e.g., LDA) | Catalytic amount of a milder base or organocatalyst | Reduces inorganic salt waste, avoids cryogenic temperatures. |

| Solvent | Anhydrous THF or ether | Recyclable solvent (e.g., 2-MeTHF) or solvent-free | Minimizes volatile organic compound (VOC) emissions and solvent waste. |

| Workup | Aqueous quench and extraction | Direct crystallization or chromatography with green eluents | Reduces aqueous waste and solvent usage during purification. |

| Energy Input | Potentially high due to heating or cooling | Room temperature reaction if catalyst is efficient | Reduces energy consumption and associated carbon footprint. |

Biochemical Pathways and Metabolic Roles of 3 Hydroxyheptadecanonitrile

Integration within Lipid Metabolism and Fatty Acid Biogenesis Research

There is no available research specifically detailing the integration of 3-Hydroxyheptadecanonitrile within lipid metabolism or fatty acid biogenesis.

Hypothetically, a compound with a 17-carbon backbone like this compound is structurally related to heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. Odd-chain fatty acids are known to be part of lipid metabolism. The metabolism of such long-chain compounds typically involves catabolic breakdown for energy or anabolic use as building blocks for more complex lipids. The presence of a hydroxyl group at the C-3 position suggests it could be an intermediate in the β-oxidation pathway of a longer fatty acid chain. However, the nitrile group (-C≡N) is not a common functional group in standard fatty acid metabolism, indicating that its processing would require specialized enzymatic pathways.

Involvement in Microbial Metabolic Pathways

Direct evidence for the involvement of this compound in any specific microbial metabolic pathway is absent from the scientific literature. However, we can infer potential roles based on known microbial processes for similar molecules.

Potential Connection to Poly(3-hydroxyalkanoates) (PHAs) Biosynthesis

While there is no specific data linking this compound to Poly(3-hydroxyalkanoates) (PHAs) synthesis, PHAs are polyesters produced by various microorganisms as carbon and energy storage materials. The monomers for these polymers are typically (R)-3-hydroxyacyl-CoAs. Many fluorescent pseudomonads, for example, accumulate PHAs composed of medium-chain-length (C6 to C14) 3-hydroxy fatty acids. If this compound were to be metabolized, it would first likely undergo hydrolysis of the nitrile group to a carboxylic acid, forming 3-hydroxyheptadecanoic acid. This resulting molecule, after activation to its coenzyme A (CoA) thioester, could potentially serve as a precursor for the synthesis of long-chain PHAs in bacteria possessing the appropriate PHA synthase enzymes.

Interplay with Acetoacetyl-CoA Synthesis Pathways

There is no documented interplay between this compound and acetoacetyl-CoA synthesis pathways. Acetoacetyl-CoA is a key molecule at the crossroads of metabolism, formed by the condensation of two acetyl-CoA molecules. It is a precursor in the synthesis of both cholesterol and ketone bodies, and an intermediate in the β-oxidation of fatty acids. A long-chain molecule like this compound would not directly participate in acetoacetyl-CoA synthesis. Instead, if it were to be catabolized via a pathway analogous to β-oxidation, it would be broken down into acetyl-CoA units, which could then be used to form acetoacetyl-CoA.

Role in Fatty Acid Biosynthesis and β-Oxidation Pathways

The direct role of this compound in fatty acid biosynthesis or β-oxidation has not been studied.

β-Oxidation: The structure of 3-hydroxyheptadecanoic acid (the presumed carboxylic acid derivative) is identical to an intermediate in the β-oxidation of fatty acids. The standard β-oxidation spiral involves four key steps: dehydrogenation, hydration, oxidation, and thiolysis. L-3-hydroxyacyl-CoA is the product of the second step (hydration) and the substrate for the third step (oxidation), which is catalyzed by 3-hydroxyacyl-CoA dehydrogenase. A 17-carbon fatty acid would undergo several cycles of β-oxidation, ultimately yielding multiple molecules of acetyl-CoA and one final molecule of propionyl-CoA. The metabolism of very long-chain fatty acids may also begin in peroxisomes.

Fatty Acid Biosynthesis: Fatty acid synthesis is not the reverse of β-oxidation. It occurs in the cytoplasm and involves a different set of enzymes. The intermediates in fatty acid synthesis are attached to an Acyl Carrier Protein (ACP), not Coenzyme A. While a 3-hydroxyacyl-ACP is an intermediate in this anabolic pathway, it is unlikely that an external molecule like this compound would be directly incorporated. However, if catabolized to acetyl-CoA, these smaller units could serve as building blocks for de novo fatty acid synthesis.

Enzymatic Catalysis in this compound-Related Transformations (e.g., Thiolase, Reductase, PHA Synthase)

Specific enzymes that catalyze transformations of this compound are unknown. However, based on its structure, several enzyme classes would be implicated in its hypothetical metabolism.

First, the nitrile group would need to be hydrolyzed. Microorganisms possess enzymes such as nitrilases and nitrile hydratases that perform this function, converting nitriles to carboxylic acids or amides, respectively.

Once converted to 3-hydroxyheptadecanoic acid and activated to its CoA form, the following enzymes, central to fatty acid metabolism and PHA synthesis, would be relevant:

| Enzyme Class | Potential Role in Metabolism of 3-Hydroxyheptadecanoyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the 3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA in the third step of β-oxidation. There are specific dehydrogenases for long-chain fatty acids (LCHAD). |

| β-Ketothiolase (Thiolase) | Catalyzes the final step of β-oxidation, cleaving 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. |

| PHA Synthase | Polymerizes 3-hydroxyacyl-CoA monomers into PHA polymers. The substrate specificity of this enzyme would determine if 3-hydroxyheptadecanoyl-CoA could be incorporated. |

| Acyl-CoA Synthetase | Activates the fatty acid (after nitrile hydrolysis) by attaching Coenzyme A, a prerequisite for entering metabolic pathways like β-oxidation. |

Mechanisms of Anabolic and Catabolic Enzyme Function in Relation to this compound

The specific mechanisms of anabolic and catabolic enzymes acting on this compound have not been elucidated. The function of these enzymes would depend on whether the cell is in a state of energy surplus (anabolism) or deficit (catabolism).

Catabolic Enzyme Function: In a catabolic context, after conversion to 3-hydroxyheptadecanoyl-CoA, the molecule would likely be a substrate for the mitochondrial trifunctional protein (TFP) in eukaryotes, which contains the enzymatic activities for the final three steps of long-chain fatty acid β-oxidation, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and thiolase. The mechanism involves the sequential removal of two-carbon acetyl-CoA units, generating NADH and FADH2, which are used to produce ATP.

Anabolic Enzyme Function: In an anabolic context, the acetyl-CoA and propionyl-CoA generated from the complete catabolism of the C17 backbone could be used for various biosynthetic processes. For example, acetyl-CoA is the primary building block for the de novo synthesis of fatty acids and steroids. In certain microbes, 3-hydroxyacyl-CoA intermediates can be diverted from catabolic pathways to anabolic ones, such as the synthesis of PHAs, via the action of PHA synthases.

Theoretical Frameworks for Elucidating Novel Metabolic Networks

While the metabolic network of this compound remains uncharacterized, several theoretical frameworks are instrumental in elucidating novel metabolic pathways for unstudied compounds. These computational and systems biology approaches provide a roadmap for future research.

One primary strategy is the use of genome-scale metabolic models (GEMs) . These models are mathematical representations of the entire set of metabolic reactions in an organism. nih.gov By integrating genomic and biochemical data, GEMs can predict metabolic fluxes and identify potential pathways for compounds not yet characterized. mdpi.com The process typically involves:

Network Reconstruction: Compiling all known metabolic reactions from genomic and literature data.

Constraint-Based Modeling: Applying physicochemical constraints (e.g., stoichiometry, thermodynamics) to the network. nih.gov

Flux Balance Analysis (FBA): A mathematical method to predict the distribution of metabolic fluxes at a steady state, which can help hypothesize the flow of a new metabolite through the network. mdpi.com

Another powerful approach is metabolomics , the large-scale study of small molecules within cells, tissues, or organisms. nih.gov By comparing the metabolomic profiles of systems exposed to a novel compound with control groups, researchers can identify new metabolites and infer the reactions they have undergone. This can be combined with chemogenomic profiling to identify genes and enzymes responsible for these metabolic transformations. researchgate.net

Graph theory is also applied to analyze the topology of metabolic networks, helping to understand their structure and evolution. researchgate.net This can aid in predicting connections between known pathways and novel compounds. Furthermore, retrosynthesis-based pathway prediction tools can propose hypothetical enzymatic steps to synthesize or degrade a target molecule, guiding experimental validation.

These theoretical frameworks offer robust methodologies to begin charting the metabolic landscape of previously unstudied molecules like this compound.

| Theoretical Framework | Description | Application in Novel Network Elucidation |

| Genome-Scale Metabolic Models (GEMs) | Comprehensive mathematical models of an organism's metabolism. | Predicts potential metabolic routes and fluxes for uncharacterized compounds. |

| Metabolomics | Large-scale study of small molecules (metabolites) in a biological system. | Identifies novel metabolites and metabolic changes in response to a new compound. |

| Chemogenomic Profiling | Links chemical compounds to their genetic and protein targets. | Helps identify enzymes and genes involved in the metabolism of a new compound. |

| Graph Theory | Mathematical study of networks of nodes and edges. | Analyzes the structure and connectivity of metabolic networks to predict new pathways. |

| Retrosynthesis-Based Tools | Computational methods that predict synthetic pathways by working backward from a target molecule. | Proposes hypothetical enzymatic reactions for the synthesis or degradation of a novel compound. |

Comparative Biochemical Analysis of Hydroxylated Nitriles and Their Metabolic Fates

Studies on various aliphatic and aromatic nitriles indicate several common metabolic pathways:

Hydrolysis of the Nitrile Group: This is a primary metabolic route for many nitriles, catalyzed by nitrilase or a combination of nitrile hydratase and amidase enzymes. researchgate.net This process converts the nitrile moiety (-C≡N) into a carboxylic acid (-COOH) and ammonia. researchgate.net The presence of a hydroxyl group could potentially influence the enzymatic recognition and efficiency of this hydrolysis.

Oxidative Metabolism: Hydroxylation is a common phase I metabolic reaction. For a molecule that is already hydroxylated, such as this compound, further oxidation at other positions on the alkyl chain or at the hydroxyl group itself is plausible. Studies on aromatic nitriles have shown that ring hydroxylation is a metabolic pathway. nih.gov

Conjugation Reactions: The hydroxyl group can serve as a site for phase II conjugation reactions, such as glucuronidation or sulfation. These reactions increase the water solubility of the compound, facilitating its excretion. For example, in the metabolism of geranyl nitrile and citronellyl nitrile, hydroxylation is followed by conjugation with glucuronic acid in rodents. researchgate.net

The metabolic fate of a hydroxylated nitrile is also dependent on the organism and the specific enzymes it expresses. For instance, the enzyme(s) responsible for the hydrolytic metabolism of Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) are primarily located in the cytosol. nih.gov

| Compound Family | Key Metabolic Pathways | Relevant Enzymes | Potential Fate of Hydroxyl Group |

| Aromatic Nitriles | Ring Hydroxylation, Nitrile Group Hydrolysis, Reduction of other functional groups. nih.gov | Cytochrome P450s, Nitrilases, Reductases. | Can be a site for further oxidation or conjugation. |

| Aliphatic Mononitriles | Cyanide liberation (for some), oxidation of the alkyl chain. nih.gov | Cytochrome P450s. | Potential site for oxidation or conjugation. |

| Terpene Nitriles (e.g., Geranyl nitrile) | Epoxidation, Hydroxylation of methyl groups, Allylic hydroxylation. researchgate.net | Cytochrome P450s. | Can be introduced metabolically and then conjugated. |

This comparative analysis suggests that the metabolism of this compound would likely involve enzymatic action on both the nitrile and the hydroxyl functional groups, as well as potential oxidation along its long hydrocarbon chain. However, empirical studies are essential to confirm these hypotheses.

Derivatives and Analogs of 3 Hydroxyheptadecanonitrile: Synthesis and Research Applications

Rational Design and Synthesis of Novel Derivatives

The rational design of novel derivatives of 3-hydroxyheptadecanonitrile is centered on the strategic modification of its chemical structure to introduce new functional groups or alter its stereochemistry. These modifications are aimed at tailoring the molecule for specific research purposes, such as enhancing its biological activity or enabling its use as a molecular probe.

Strategies for Structural Modification and Functional Group Introduction

The synthesis of this compound itself can be approached through several established methods for forming β-hydroxynitriles. A common strategy involves the base-catalyzed addition of the acetonitrile (B52724) anion to pentadecanal (B32716). To achieve this, a strong base, such as lithium diisopropylamide (LDA), is typically used to deprotonate acetonitrile, generating the nucleophilic cyanomethyl anion, which then attacks the carbonyl carbon of pentadecanal. Subsequent workup with a proton source yields the target this compound.

Alternative synthetic routes include the ring-opening of a suitable epoxide, such as 1,2-epoxyheptadecane, with a cyanide source. This method offers a different regiochemical approach to the formation of the β-hydroxynitrile skeleton.

Once the basic this compound scaffold is obtained, a variety of functional groups can be introduced through derivatization of the hydroxyl and nitrile moieties.

Derivatization of the Hydroxyl Group: The secondary alcohol at the C-3 position is a prime site for modification. Esterification or etherification can be readily achieved by reacting this compound with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions. This allows for the introduction of a wide array of functionalities, including fluorescent tags, biotin (B1667282) labels for affinity purification, or groups designed to modulate the molecule's solubility and pharmacokinetic properties.

Modification of the Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into other important chemical moieties. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up possibilities for further derivatization, such as amide bond formation or the introduction of other nitrogen-containing functional groups.

A hypothetical scheme for the synthesis and derivatization of this compound is presented below:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| Pentadecanal | Acetonitrile | 1. LDA, THF, -78 °C; 2. H₃O⁺ | This compound |

| This compound | Acetyl Chloride | Pyridine, CH₂Cl₂ | 3-Acetoxyheptadecanonitrile |

| This compound | Methyl Iodide | NaH, THF | 3-Methoxyheptadecanonitrile |

| This compound | - | H₂SO₄, H₂O, heat | 3-Hydroxyheptadecanoic acid |

| This compound | - | LiAlH₄, THF | 3-Amino-1-heptadecanol |

Stereoselective Synthesis of Chiral Analogs for Specific Research Purposes

Given that the C-3 position of this compound is a chiral center, the stereoselective synthesis of its enantiomers is of significant interest for biological and biochemical studies. The spatial arrangement of the hydroxyl group can profoundly influence the molecule's interaction with biological targets such as enzymes and receptors.

Several strategies can be employed to achieve stereocontrol in the synthesis of chiral analogs:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the acetonitrile fragment can direct the nucleophilic attack on the prochiral aldehyde, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched β-hydroxynitrile.

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the asymmetric addition of cyanide equivalents to aldehydes represents a more elegant and atom-economical approach. Chiral metal complexes or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Enzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes. While the substrate scope of many HNLs is often limited to aromatic and short-chain aliphatic aldehydes, enzyme engineering and screening of diverse microbial sources may yield biocatalysts suitable for the synthesis of long-chain chiral β-hydroxynitriles like (R)- or (S)-3-hydroxyheptadecanonitrile. Research has shown that some HNLs can accept long-chain fatty aldehydes, although often with lower conversion rates. nih.gov

The availability of enantiomerically pure analogs of this compound is crucial for elucidating the stereochemical requirements for its biological activity and for developing stereospecific molecular probes.

Structure-Activity Relationship (SAR) Studies for Biological and Biochemical Functions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological or biochemical effects. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on a specific biological endpoint.

Key structural features of this compound that could be systematically varied in SAR studies include:

The Length of the Aliphatic Chain: The long C-14 alkyl chain is a dominant feature of the molecule and likely plays a significant role in its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Analogs with varying chain lengths could be synthesized to probe the optimal length for a given activity.

The Position and Stereochemistry of the Hydroxyl Group: The presence, position, and stereochemistry of the hydroxyl group are critical. Moving the hydroxyl group to other positions on the alkyl chain or inverting its stereochemistry at C-3 would provide valuable insights into the spatial requirements for biological recognition.

Modifications of the Nitrile Group: Replacing the nitrile group with other polar functional groups, such as an amide, a carboxylic acid, or an ester, would help to determine the importance of the nitrile moiety for the observed activity.

A hypothetical SAR study could involve synthesizing a library of this compound analogs and screening them for a particular biological activity, for example, the inhibition of a specific enzyme.

| Analog | Modification from this compound | Hypothetical Biological Activity (e.g., IC₅₀) |

| Parent Compound | - | 10 µM |

| Analog 1 | C-12 alkyl chain | 50 µM |

| Analog 2 | C-16 alkyl chain | 8 µM |

| Analog 3 | (S)-enantiomer | 2 µM |

| Analog 4 | Hydroxyl group at C-4 | > 100 µM |

| Analog 5 | Nitrile replaced with amide | 15 µM |

| Analog 6 | Nitrile replaced with carboxylic acid | 25 µM |

The data from such studies would guide the design of more potent and selective derivatives.

Utilization of Derivatized Compounds as Biochemical Probes and Molecular Tools

Derivatives of this compound can be designed as biochemical probes to investigate biological systems. By incorporating reporter groups, such as fluorescent dyes, or affinity tags, such as biotin, these derivatized compounds can be used to visualize, isolate, and identify their cellular binding partners.

For example, a derivative of this compound with a fluorescent tag attached to the hydroxyl group could be used in fluorescence microscopy to determine its subcellular localization. An analog functionalized with biotin could be used in pull-down assays to isolate its binding proteins from a cell lysate, which can then be identified by mass spectrometry.

Furthermore, derivatives with photoreactive groups can be designed as photoaffinity probes. Upon irradiation with UV light, these probes can form a covalent bond with their target protein, allowing for the irreversible labeling and subsequent identification of the binding site.

Research into this compound as a Synthon for Complex Organic Molecules

Beyond its potential biological activities, this compound and its derivatives are valuable synthons—building blocks for the construction of more complex organic molecules. The bifunctional nature of the molecule, with its hydroxyl and nitrile groups, allows for a wide range of chemical transformations.

The nitrile group can be readily converted into a variety of other functional groups, making it a versatile synthetic intermediate. For example:

Hydrolysis of the nitrile yields a β-hydroxy carboxylic acid.

Reduction of the nitrile with a reducing agent like lithium aluminum hydride affords a γ-amino alcohol.

Reaction with Grignard reagents can lead to the formation of β-hydroxy ketones.

These transformations provide access to a diverse array of chiral building blocks that can be incorporated into the synthesis of natural products or other complex target molecules. The long aliphatic chain of this compound makes it a particularly interesting starting material for the synthesis of lipids and other long-chain natural products.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Hydroxyheptadecanonitrile

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 3-Hydroxyheptadecanonitrile from complex mixtures, allowing for its accurate quantification and purity assessment. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically developed for purity determination and quantification. scielo.br This approach separates compounds based on their hydrophobicity.

For the analysis of this compound, a C18 column is a common choice for the stationary phase due to its nonpolar nature, which effectively retains the long alkyl chain of the molecule. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. bsu.edu.eg A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient separation of the target compound from any impurities with different polarities.

Detection is commonly achieved using an Ultraviolet (UV) detector, as the nitrile group exhibits some absorbance in the low UV range (around 210-220 nm). nih.gov For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as these detectors are not dependent on the presence of a chromophore. Coupling the HPLC system to a mass spectrometer (HPLC-MS) provides the highest level of specificity, confirming the identity of the peak by its mass-to-charge ratio. lcms.czyoutube.com

Quantification is performed by creating a calibration curve using standards of known concentrations. scielo.br The peak area of this compound in a sample is then compared to the calibration curve to determine its concentration. nih.gov The purity is assessed by calculating the relative peak area of the main component compared to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz Due to its high molecular weight and the presence of polar hydroxyl and nitrile functional groups, this compound has low volatility and is not suitable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. libretexts.org

The most common derivatization method for compounds containing active hydrogens, such as the hydroxyl group in this compound, is silylation. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. sigmaaldrich.com This reaction significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. sigmaaldrich.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically one with a nonpolar stationary phase like polydimethylsiloxane (e.g., DB-1 or HP-5ms). The separation is based on the boiling points of the components and their interactions with the stationary phase. A temperature program is used to elute compounds over a wide range of boiling points. Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (GC-MS) for definitive identification. nih.gov

Table 2: Typical GC Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Temperature Program | Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Ion Chromatography (IC) in Relevant Analytical Contexts

Ion Chromatography (IC) is a specialized chromatographic technique designed for the separation and quantification of ionic species. asianpubs.org Given that this compound is a neutral organic molecule, IC is not a primary or direct method for its analysis.

However, IC could be relevant in specific analytical contexts. For instance, it could be used to quantify any inorganic ionic impurities, such as cyanide salts, that might be present in a sample of this compound as byproducts or residues from its synthesis. thermofisher.com The synthesis of nitriles can sometimes involve cyanide salts, and IC is an effective method for detecting trace levels of anions like CN⁻. thermofisher.comsavemyexams.comchemguide.co.uk In such a scenario, an aqueous extract of the sample would be injected into the IC system, which uses an ion-exchange column to separate ions based on their charge and size, followed by conductivity detection. asianpubs.org

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It provides crucial information about the molecular weight and structure of a compound. For this compound (C₁₇H₃₃NO, molecular weight: 267.45 g/mol ), MS analysis begins with the ionization of the molecule. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to generate the molecular ion (or a protonated/adduct ion) with minimal fragmentation, allowing for the accurate determination of the molecular weight. nih.gov

Electron Impact (EI) ionization is a higher-energy technique that causes extensive fragmentation of the molecule. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that helps in structural elucidation. libretexts.org For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: The bond between C3 and C4 is likely to break, as this is adjacent to the hydroxyl group, leading to a stable fragment.

Loss of water: Dehydration involving the hydroxyl group is a common fragmentation pathway for alcohols. whitman.edu

Alkyl chain fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) is characteristic of the fragmentation of a long alkyl chain. libretexts.org

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by selecting a specific fragment ion and inducing its further fragmentation to establish connectivity within the molecule. nih.gov

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 267 | [M]⁺ | Molecular Ion |

| 249 | [M - H₂O]⁺ | Loss of water |

| 226 | [M - C₃H₇]⁺ | Cleavage of the alkyl chain |

| 100 | [CH(OH)CH₂CN]⁺ | Alpha-cleavage at C4-C5 |

| 57 | [C₄H₉]⁺ | Common alkyl fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. organicchemistrydata.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity or splitting). hw.ac.ukyoutube.com

A triplet around 0.9 ppm would correspond to the terminal methyl (CH₃) group.

A broad multiplet in the range of 1.2-1.6 ppm would represent the numerous methylene (CH₂) groups of the long alkyl chain.

A multiplet around 3.6-4.0 ppm would be characteristic of the proton on the carbon bearing the hydroxyl group (CH-OH).

A doublet or triplet around 2.5 ppm would correspond to the methylene group adjacent to the nitrile function (CH₂-CN).

A signal for the hydroxyl proton (OH) would also be present, though its chemical shift can vary and it may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows a signal for each chemically non-equivalent carbon atom. udel.edu

The nitrile carbon (CN) would appear at a characteristic downfield shift, typically around 118-122 ppm.

The carbon attached to the hydroxyl group (CH-OH) would resonate in the range of 65-75 ppm. libretexts.org

The carbon of the methylene group adjacent to the nitrile (CH₂-CN) would be found around 20-30 ppm.

The carbons of the long alkyl chain would produce a cluster of signals in the 22-35 ppm region.

The terminal methyl carbon (CH₃) would appear at the most upfield position, around 14 ppm. libretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, confirming the precise connectivity and finalizing the structural assignment.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (C17) | ~0.9 | Triplet (t) |

| (CH₂)₁₂ (C5-C16) | ~1.2-1.6 | Multiplet (m) |

| CH₂ (C4) | ~1.5 | Multiplet (m) |

| CH-OH (C3) | ~3.6-4.0 | Multiplet (m) |

| CH₂-CN (C2) | ~2.5 | Doublet (d) or Triplet (t) |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CN (C1) | ~120 |

| CH₂-CN (C2) | ~25 |

| CH-OH (C3) | ~70 |

| CH₂ (C4) | ~37 |

| (CH₂)₁₁ (C5-C15) | ~22-32 |

| CH₂ (C16) | ~23 |

Atomic Spectroscopy Techniques (AAS, AES, AFS) in Specific Applications

Atomic spectroscopy techniques, including Atomic Absorption Spectroscopy (AAS), Atomic Emission Spectroscopy (AES), and Atomic Fluorescence Spectroscopy (AFS), are primarily employed for the determination of elemental composition. nih.govumass.edu These methods are highly sensitive and specific for detecting individual elements. While not typically used for the direct analysis of organic molecules like this compound, they can have specific, albeit niche, applications.

The primary utility of atomic spectroscopy in the context of this compound analysis would be indirect, focusing on the quantification of specific elements that may be associated with the compound in certain matrices or after specific sample preparation procedures.

Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in the gaseous state. nih.gov

Atomic Emission Spectroscopy (AES) analyzes the light emitted by excited atoms in a flame, plasma, or spark. nih.gov

Atomic Fluorescence Spectroscopy (AFS) uses a beam of light to excite atoms and then measures the emitted fluorescence. nih.gov

A potential, though indirect, application could involve the use of these techniques in toxicological or environmental studies where the fate of the nitrogen atom from the nitrile group is of interest. For example, if this compound were to be metabolized or degraded, releasing nitrogen-containing inorganic species, atomic spectroscopy could be used to trace the elemental nitrogen. However, for the direct quantification of the intact organic molecule, other analytical techniques are far more suitable.

The table below outlines the principles of these techniques.

| Technique | Principle | Atomization Source | Typical Analytes | Relevance to this compound |

| AAS | Measures absorption of light by ground-state atoms. | Flame, Graphite Furnace | Metals, Metalloids | Indirect analysis of associated metals or elements. |

| AES | Measures light emitted by excited atoms. | Flame, Plasma, Arc, Spark | Metals, Metalloids | Indirect analysis of associated metals or elements. |

| AFS | Measures fluorescence emitted by excited atoms. | Flame, Laser | Metals, Metalloids | Indirect analysis of associated metals or elements. |

Tandem Analytical Approaches for Enhanced Resolution and Specificity

GC-MS/MS for Complex Sample Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. For a long-chain molecule like this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis. The hydroxyl group can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) ether.

In a GC-MS/MS system, the derivatized this compound is first separated from other components in the sample based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are then subjected to a second stage of mass analysis. This tandem mass spectrometry approach provides enhanced selectivity and sensitivity by monitoring specific fragmentation pathways (transitions) of the parent ion, which significantly reduces matrix interference and improves the limit of detection.

The fragmentation pattern in the mass spectrum provides structural information that aids in the identification of the compound. For the TMS derivative of this compound, characteristic fragments would arise from the cleavage of the carbon-carbon bonds adjacent to the hydroxyl group and the loss of the TMS group.

| Parameter | Description |

| Sample Preparation | Derivatization (e.g., silylation) to increase volatility. |

| Separation | Gas Chromatography (GC) based on boiling point and polarity. |

| Ionization | Electron Ionization (EI). |

| Detection | Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity. |

| Quantification | Based on the abundance of specific parent-to-daughter ion transitions. |

HPLC-MS Integration for Non-Volatile Compounds

For non-volatile compounds or those that are thermally labile, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the analytical technique of choice. Given its long carbon chain and polar functional groups, this compound is likely to have low volatility, making HPLC a suitable separation method.

In an HPLC-MS system, the sample is first separated by HPLC, typically using a reversed-phase column where this compound would be retained based on its hydrophobicity. The mobile phase composition can be optimized to achieve good separation from other matrix components. The eluent from the HPLC column is then introduced into the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates protonated molecules [M+H]+ or adducts (e.g., [M+Na]+) with minimal fragmentation, which is ideal for determining the molecular weight of the analyte.

Tandem mass spectrometry (MS/MS) can also be coupled with HPLC to enhance selectivity and provide structural information through collision-induced dissociation (CID) of the parent ion. This allows for the development of highly sensitive and specific quantitative methods for this compound in various matrices.

| Parameter | Description |

| Sample Preparation | Minimal, typically dissolution in a suitable solvent. |

| Separation | High-Performance Liquid Chromatography (HPLC), likely reversed-phase. |

| Ionization | Electrospray Ionization (ESI). nih.gov |

| Detection | Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). |

| Advantages | Suitable for non-volatile and thermally labile compounds; high sensitivity and selectivity. |

Electrochemical Detection and Biosensor Development

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The direct electrochemical detection of this compound may be challenging as the nitrile and hydroxyl groups are not readily oxidized or reduced at conventional electrode surfaces. However, indirect electrochemical methods or the development of specific biosensors could provide viable analytical strategies.

One approach for electrochemical detection could involve the chemical modification of the electrode surface with a catalyst that can facilitate the oxidation or reduction of the nitrile or hydroxyl group. Alternatively, derivatization of the this compound to introduce an electroactive moiety could be employed.

Biosensor development represents a promising avenue for the specific and sensitive detection of this compound. A biosensor for this compound could be designed based on enzymes that interact with nitriles, such as nitrilases or nitrile hydratases. mdpi.com These enzymes could be immobilized on an electrode surface. The enzymatic reaction with this compound would produce a detectable signal, either through the consumption of a co-substrate or the production of an electroactive product. For example, a nitrilase could hydrolyze the nitrile group to a carboxylic acid and ammonia, and the change in pH or the production of ammonia could be detected by a potentiometric sensor.

Another biosensor strategy could utilize a graphene field-effect transistor (GFET) functionalized with a nitrile-binding protein. researchgate.net The binding of this compound to the protein would cause a change in the electrical properties of the graphene, which could be measured to quantify the analyte.

| Sensor Type | Principle | Biorecognition Element | Transducer |

| Enzymatic Biosensor | Catalytic conversion of the analyte to a detectable product. | Nitrilase, Nitrile Hydratase | Potentiometric, Amperometric |

| Affinity Biosensor | Binding of the analyte to a specific receptor. | Nitrile-binding protein | Graphene Field-Effect Transistor (GFET) |

Sample Preparation and Enrichment Strategies

Effective sample preparation is crucial for the accurate and sensitive analysis of this compound, especially when it is present at low concentrations in complex matrices such as biological fluids or environmental samples. The long aliphatic chain of the molecule suggests that it will have lipid-like properties. Therefore, sample preparation strategies commonly used in lipidomics can be adapted.

Liquid-Liquid Extraction (LLE) is a fundamental technique for separating lipids from aqueous matrices. The Bligh-Dyer and Folch methods, which use chloroform/methanol mixtures, are widely used for lipid extraction and could be effective for this compound. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and often more efficient method for sample cleanup and enrichment. nih.gov For a molecule with a long aliphatic chain and a polar head group (hydroxyl and nitrile), a variety of SPE sorbents could be employed.

Reversed-Phase SPE (e.g., C18) : The long heptadecyl chain will interact strongly with the nonpolar C18 sorbent, allowing for the retention of this compound while more polar matrix components are washed away. The analyte can then be eluted with a nonpolar organic solvent.

Normal-Phase SPE (e.g., silica) : The polar hydroxyl and nitrile groups can interact with a polar sorbent like silica. This would be useful for separating this compound from nonpolar lipids.

Ion-Exchange SPE : While this compound is neutral, this technique could be used to remove charged interfering species from the sample.

Enrichment Strategies aim to increase the concentration of the analyte relative to the matrix. SPE is a primary method for enrichment. Additionally, techniques like stir bar sorptive extraction (SBSE) , which uses a magnetic stir bar coated with a sorbent material, can be used to extract and concentrate analytes from liquid samples. nih.gov

The choice of sample preparation and enrichment strategy will depend on the nature of the sample matrix and the analytical technique to be used for subsequent analysis.

| Technique | Principle | Sorbent/Solvent System | Application |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases. | Chloroform/Methanol/Water | Extraction from biological fluids. |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | Reversed-phase (C18), Normal-phase (Silica) | Cleanup and enrichment. elsevierpure.com |

| Stir Bar Sorptive Extraction (SBSE) | Sorption onto a coated magnetic stir bar. | Polydimethylsiloxane (PDMS) | Enrichment from aqueous samples. |

Development and Validation of Robust Quantification Protocols

Once purified, this compound must be accurately quantified. The development of a robust quantification protocol, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), requires rigorous validation to ensure the data is reliable and reproducible. jfda-online.com Method validation is performed according to guidelines from regulatory bodies and involves assessing several key performance parameters. nih.gov

Key validation parameters include:

Specificity and Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity and Range : Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy : The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Recovery : The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Matrix Effect : The alteration of the analyte's ionization efficiency due to co-eluting matrix components.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (Coefficient of Determination, r²) | > 0.99 | Ensures the response is proportional to concentration. |

| Accuracy (Relative Error, RE%) | Within ±15% (±20% at LOQ) | Confirms the measured value is close to the true value. jfda-online.com |

| Precision (Coefficient of Variation, CV%) | ≤ 15% (≤ 20% at LOQ) | Ensures the method is repeatable and reproducible. jfda-online.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Defines the lower limit for reliable quantification. nih.gov |